An In-depth Technical Guide to the Properties of 4'-Methyl[1,1'-biphenyl]-4-ol
An In-depth Technical Guide to the Properties of 4'-Methyl[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
4'-Methyl[1,1'-biphenyl]-4-ol, a derivative of biphenyl, holds interest within several scientific domains, including synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, alongside a discussion of its potential biological activities inferred from structurally related compounds. While specific experimental data on the biological effects of 4'-Methyl[1,1'-biphenyl]-4-ol are limited in publicly accessible literature, this document compiles available data and presents representative experimental protocols for its synthesis and for the evaluation of biological activities common to the biphenyl scaffold. This guide aims to serve as a foundational resource for researchers investigating this compound and its potential applications.
Chemical and Physical Properties
4'-Methyl[1,1'-biphenyl]-4-ol is a white crystalline solid.[1] Its fundamental properties are summarized in the table below. The presence of a hydroxyl group and a methyl group on the biphenyl structure influences its polarity, solubility, and reactivity compared to the parent biphenyl molecule.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂O | [2] |
| Molecular Weight | 184.23 g/mol | [2] |
| CAS Number | 26191-64-0 | [2] |
| Appearance | White to light yellow crystal or solid | [3] |
| Melting Point | 150-152 °C | [4] |
| Boiling Point | 318.6 °C at 760 mmHg (Predicted) | |
| pKa | 9.92 ± 0.26 (Predicted) | |
| LogP | 3.66 | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and ethanol. | [3][4] |
| Storage | Sealed in a dry environment at room temperature. |
Spectroscopic Data
Detailed spectroscopic data for 4'-Methyl[1,1'-biphenyl]-4-ol is not widely published. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the hydroxyl-substituted ring will be influenced by the electron-donating hydroxyl group, while the protons on the methyl-substituted ring will be affected by the methyl group. A singlet peak corresponding to the methyl protons and a broad singlet for the hydroxyl proton are also anticipated.
¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and one methyl carbon. The chemical shifts of the aromatic carbons will be influenced by the position of the hydroxyl and methyl substituents.
Predicted/Typical Chemical Shifts:
| Type of Proton/Carbon | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.3 | ~21 |
| Aromatic (C-H) | 6.8 - 7.6 | 115 - 140 |
| Aromatic (C-OH) | - | 150 - 158 |
| Aromatic (C-C) | - | 125 - 142 |
| Hydroxyl (OH) | 4.5 - 5.5 (variable) | - |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 4'-Methyl[1,1'-biphenyl]-4-ol is expected to show a prominent molecular ion (M⁺) peak at m/z 184. Common fragmentation patterns for biphenyl derivatives include cleavage of the bond between the two phenyl rings and loss of small molecules or radicals from the substituents.
Predicted Fragmentation:
| m/z Value | Possible Fragment |
| 184 | [M]⁺ (Molecular Ion) |
| 169 | [M - CH₃]⁺ |
| 155 | [M - CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion from the tolyl group) |
| 77 | [C₆H₅]⁺ (Phenyl cation from the phenol group) |
Synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol
The synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.[1][5][6]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of a biphenyl derivative, adapted for the synthesis of 4'-Methyl[1,1'-biphenyl]-4-ol.[1]
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Reaction Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution of the base. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4'-Methyl[1,1'-biphenyl]-4-ol.
Biological Activity
While there is a lack of specific studies on the biological activity of 4'-Methyl[1,1'-biphenyl]-4-ol, the biphenyl scaffold is present in many biologically active compounds.[7][8] Derivatives of hydroxylated biphenyls have shown potential as anticancer agents.[9][10]
Potential Anticancer Activity
Structurally related hydroxylated biphenyl compounds have been reported to exhibit antiproliferative activity against cancer cell lines, such as malignant melanoma.[9][10] The mechanism of action for these related compounds often involves the induction of apoptosis and cell cycle arrest.[9][10] It is plausible that 4'-Methyl[1,1'-biphenyl]-4-ol could exhibit similar cytotoxic effects.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening method for potential anticancer compounds.[8]
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 4'-Methyl[1,1'-biphenyl]-4-ol in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Molecular Structure and Relationships
The chemical structure of 4'-Methyl[1,1'-biphenyl]-4-ol is foundational to its properties. The relationship between this compound and its parent structures, biphenyl-4-ol and 4-methylbiphenyl, illustrates the impact of substituent groups on the overall characteristics of the molecule.
Conclusion
4'-Methyl[1,1'-biphenyl]-4-ol is a well-defined chemical entity with established physical properties and clear synthetic pathways. While its biological activities have not been extensively reported, its structural similarity to other biologically active biphenyls suggests that it may be a valuable candidate for further investigation, particularly in the context of anticancer drug discovery. This guide provides a solid foundation of the known properties and robust experimental protocols to facilitate future research into this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4'-Methyl[1,1'-biphenyl]-4-ol | 26191-64-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
